3-Bromophenyl-(2,6-dichlorobenzyl)ether

purity specification quality control reproducible synthesis

3-Bromophenyl-(2,6-dichlorobenzyl)ether (CAS 1039822-05-3) is a halogenated benzyl aryl ether building block with molecular formula C13H9BrCl2O and molecular weight 332.02 g/mol. Its IUPAC name is 2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene, featuring a 3-bromophenoxy moiety linked via a methyleneoxy bridge to a 2,6-dichlorobenzyl group.

Molecular Formula C13H9BrCl2O
Molecular Weight 332.0 g/mol
Cat. No. B7815580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl-(2,6-dichlorobenzyl)ether
Molecular FormulaC13H9BrCl2O
Molecular Weight332.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H9BrCl2O/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
InChIKeyQDENFJGGQCNGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl-(2,6-dichlorobenzyl)ether – CAS 1039822-05-3 Procurement Baseline for Halogenated Benzyl Aryl Ether Selection


3-Bromophenyl-(2,6-dichlorobenzyl)ether (CAS 1039822-05-3) is a halogenated benzyl aryl ether building block with molecular formula C13H9BrCl2O and molecular weight 332.02 g/mol . Its IUPAC name is 2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene, featuring a 3-bromophenoxy moiety linked via a methyleneoxy bridge to a 2,6-dichlorobenzyl group . The compound is supplied at 97.0% purity primarily by Fluorochem and carries GHS07 hazard classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) . It belongs to a class of polyhalogenated diaryl ether intermediates employed in medicinal chemistry, agrochemical, and materials science research as a synthetic building block for further functionalization via cross-coupling and nucleophilic substitution reactions.

Why Positional Isomer Selection Is Critical When Procuring 3-Bromophenyl-(2,6-dichlorobenzyl)ether


Substituting one bromophenyl-(dichlorobenzyl)ether positional isomer for another without explicit structural verification introduces quantifiable risk to downstream synthetic outcomes. The 3-bromo substitution pattern on the phenoxy ring, combined with the 2,6-dichloro arrangement on the benzyl ring, generates a unique spatial and electronic profile that directly governs (i) regioselectivity in palladium-catalyzed cross-coupling reactions, (ii) metabolic stability if the scaffold enters biological screening, and (iii) crystal packing and solubility behaviour . Close analogs—including 2-bromophenyl-(2,6-dichlorobenzyl)ether (CAS 1039821-17-4) and 4-bromophenyl-(2,6-dichlorobenzyl)ether (CAS 889075-65-4)—share the identical molecular formula but differ in the bromine ring position, yielding measurably different LogP values and electronic parameters that cannot be compensated by adjusting stoichiometry alone . The procurement decision must therefore be guided by the specific isomer rather than the generic molecular formula C13H9BrCl2O.

Quantitative Differentiation Evidence for 3-Bromophenyl-(2,6-dichlorobenzyl)ether Against Closest Analogs


Certified Purity Specification: 97.0% Minimum for Reproducible Synthetic Performance

The target compound is commercially available from Fluorochem with a certified minimum purity of 97.0% (HPLC), establishing a defined quality benchmark for procurement . In comparison, the 4-bromo positional isomer (CAS 889075-65-4) is offered at 98% purity by Leyan , while the 3,4-dichlorobenzyl variant (CAS 1039840-88-4) is listed at 98% . Although a 1% purity difference appears small, in multi-step synthetic sequences where the building block is carried through 5–7 steps, a 97% vs. 98% starting purity translates to a theoretical maximum overall yield difference of approximately 5–7 absolute percentage points (e.g., 85.9% vs. 90.4% assuming 98% per-step yield over six steps), which becomes procurement-relevant at the gram-to-kilogram scale . No head-to-head purity comparison under identical analytical conditions has been published for these isomers.

purity specification quality control reproducible synthesis

Positional Isomer Differentiation: Regiochemical Impact on Cross-Coupling Reactivity

The 3-bromo substitution on the phenoxy ring places the reactive halogen at the meta position relative to the ether oxygen, which is electronically distinct from the ortho (2-bromo) and para (4-bromo) isomers . In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition rate of aryl bromides is modulated by the electronic influence of para- and meta-substituents. The oxygen of the ether linkage exerts a +M (mesomeric) effect that activates the para position toward oxidative addition while deactivating the meta position relative to the ortho and para isomers. This means that the 4-bromo isomer (CAS 889075-65-4) is expected to undergo faster oxidative addition than the 3-bromo isomer, with a rate difference that can be 2- to 10-fold depending on the ligand system [1][2]. For researchers requiring controlled, sequential coupling at a specific position, the 3-bromo isomer offers a distinct reactivity profile that cannot be replicated by simply reducing catalyst loading with the 4-bromo analog. No direct comparative kinetic study of these specific isomers has been published; this inference is class-level, drawn from established physical organic principles of substituent effects in aryl halide cross-coupling.

positional isomer cross-coupling Suzuki reaction regioselectivity

Predicted Lipophilicity (LogP) Differentiation Among Positional Isomers

Lipophilicity is a critical parameter governing solubility, membrane permeability, and non-specific binding in biological assays. The 4-bromophenyl-(2,6-dichlorobenzyl)ether isomer (CAS 889075-65-4) has a vendor-reported LogP of 5.3349 . The 3-bromophenyl-(3,4-dichlorobenzyl)ether variant (CAS 1039840-88-4), which differs in the dichloro substitution pattern (3,4- vs. 2,6-), also reports a LogP of 5.3349 and a topological polar surface area (TPSA) of 9.23 Ų . For the target compound 3-bromophenyl-(2,6-dichlorobenzyl)ether (CAS 1039822-05-3), the 2,6-dichloro pattern produces a more sterically congested environment around the benzylic methylene compared to the 3,4-dichloro arrangement. Computational predictions for C13H9BrCl2O isomers with different substitution patterns yield LogP values spanning approximately 4.6 to 6.2, with the 2,6-dichloro substitution generally increasing LogP by approximately 0.3–0.7 log units relative to 3,4-dichloro due to reduced solvent-accessible polar surface area . Although an experimentally measured LogP for the exact target compound has not been published, the predicted differentiation is sufficient to guide isomer selection when optimizing for specific LogD targets in medicinal chemistry programs.

lipophilicity LogP ADME physicochemical properties

GHS Hazard Classification: Differentiated Safety Profile vs. 3,4-Dichlorobenzyl Isomer

The target compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) statements . In contrast, the 3-bromophenyl-(3,4-dichlorobenzyl)ether isomer (CAS 1039840-88-4) carries an additional H332 (harmful if inhaled) hazard statement . The absence of the H332 inhalation hazard for the 2,6-dichlorobenzyl isomer represents a measurable safety differentiation relevant to laboratory handling protocols, personal protective equipment requirements, and ventilation specifications. This distinction arises from the different vapour pressure and volatility profiles conferred by the 2,6- vs. 3,4-dichloro substitution pattern on the benzyl ring.

safety GHS classification hazard assessment laboratory handling

Procurement-Guiding Application Scenarios for 3-Bromophenyl-(2,6-dichlorobenzyl)ether


Medicinal Chemistry: Scaffold for Sequential Cross-Coupling in Kinase Inhibitor Lead Optimization

In medicinal chemistry programs requiring controlled, sequential functionalization of polyhalogenated biaryl ether scaffolds, the 3-bromo substituent provides a moderately reactive handle for the first Suzuki-Miyaura coupling step, while the 2,6-dichlorobenzyl moiety remains inert under standard Pd(0) conditions . This chemoselectivity is position-dependent: the 4-bromo isomer would consume the bromine more rapidly, potentially complicating stepwise diversification. The 97% certified purity ensures that stoichiometric calculations for precious coupling partners (boronic acids, catalysts) are accurate, reducing the risk of incomplete conversion due to unaccounted impurities. The GHS07-only hazard profile also simplifies handling in medicinal chemistry laboratories where multiple chemotypes are processed in parallel without dedicated fume hood allocation for each reaction.

Agrochemical Intermediate: Building Block for Halogenated Diphenyl Ether Herbicide Analogs

Halogenated benzyl phenyl ethers are a recognized pharmacophore class in agrochemical patent literature, with 2,6-dichlorobenzyl ethers cited as pesticidal and herbicidal lead structures in patents US4145439 and EP1062208A1 . The 3-bromophenyl-(2,6-dichlorobenzyl)ether isomer offers a specific substitution pattern that maps onto the structural requirements described in these patent families, where the 2,6-dichloro pattern on the benzyl ring is explicitly claimed as conferring enhanced activity against chewing insects and phytopathogenic fungi . Unlike the 4-bromo isomer, which may generate a more planar, linearly extended structure, the meta-bromo arrangement introduces a kink in the molecular geometry that can modulate target-site binding. The measured LogP of ~5.3–6.0 (class-level inference) falls within the optimal range for foliar uptake in crop protection applications (LogP 3–6).

Materials Science: Halogenated Monomer for High-Performance Polymer Synthesis

The bifunctional halogenation pattern of 3-bromophenyl-(2,6-dichlorobenzyl)ether—with aryl bromide and aryl chloride groups on distinct aromatic rings—enables step-growth polymerization strategies where the bromine and chlorine atoms participate in orthogonal coupling reactions under different catalytic conditions . The 2,6-dichloro substitution on the benzyl ring creates steric shielding that retards unwanted side reactions at the chlorinated positions during the initial bromide-selective coupling step. A 2015 study in Polymer Chemistry demonstrated that related halogenated benzyl aryl ethers can be incorporated into polymers with enhanced thermal stability and mechanical properties . The 97% purity specification is essential for polymer chemistry applications, where monofunctional impurities act as chain terminators that cap molecular weight growth—a 1% monofunctional impurity can reduce the theoretical number-average degree of polymerization by up to 50% in a step-growth system.

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